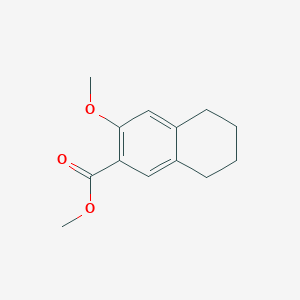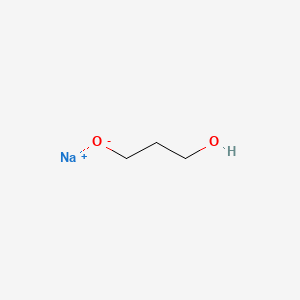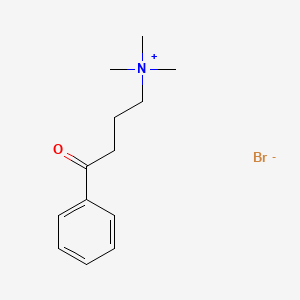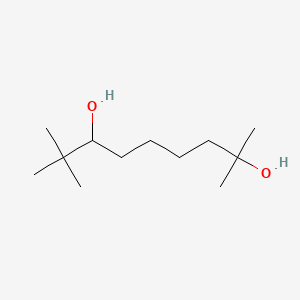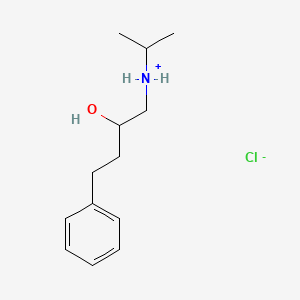
1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride is a synthetic organic compound with a molecular formula of C13H20ClNO It is a derivative of phenylbutanol and contains an isopropylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylbutanol and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. Common catalysts include palladium on carbon (Pd/C) or other hydrogenation catalysts.
Hydrogenation: The key step in the synthesis is the hydrogenation of the intermediate compound, which involves the addition of hydrogen to the double bond in the presence of the catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as halides, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, it may modulate signaling pathways related to its therapeutic effects.
相似化合物的比较
Similar Compounds
1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride can be compared with other similar compounds, such as:
Isoproterenol Hydrochloride: A non-selective beta-adrenergic agonist used in the treatment of bradycardia and heart block.
Propranolol Hydrochloride: A beta-blocker used to treat high blood pressure and prevent heart attacks.
Phenylephrine Hydrochloride: A selective alpha-1 adrenergic receptor agonist used as a decongestant.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications. Its combination of an isopropylamino group with a phenylbutanol backbone makes it a versatile compound for various research and industrial purposes.
属性
CAS 编号 |
22820-57-1 |
|---|---|
分子式 |
C13H22ClNO |
分子量 |
243.77 g/mol |
IUPAC 名称 |
(2-hydroxy-4-phenylbutyl)-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-11(2)14-10-13(15)9-8-12-6-4-3-5-7-12;/h3-7,11,13-15H,8-10H2,1-2H3;1H |
InChI 键 |
AMGCRUQHQDQXOG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[NH2+]CC(CCC1=CC=CC=C1)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
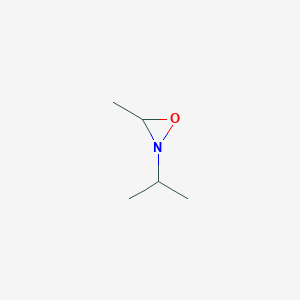
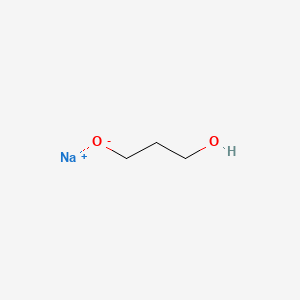
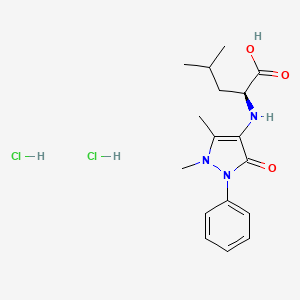
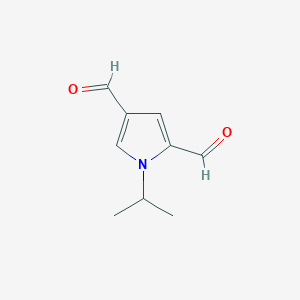
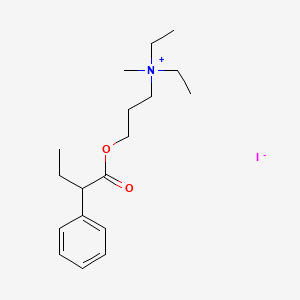
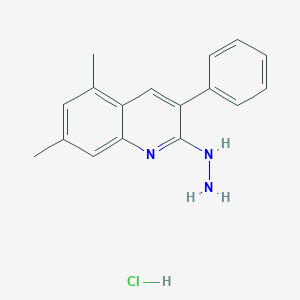
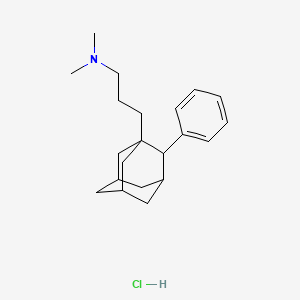
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)

